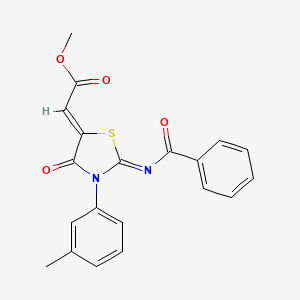
(Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a benzoylimino group, a thiazolidinone core, and a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzoyl chloride with m-toluidine to form an intermediate benzoylimine. This intermediate is then reacted with thiazolidinone in the presence of a base to form the thiazolidinylidene derivative. Finally, the methyl acetate group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce environmental impact. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are also increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development .
Industry
Industrially, the compound is used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Benzoylimino Derivatives: Compounds with a benzoylimino group but different core structures.
Tolyl Derivatives: Compounds with a tolyl group but different functional groups.
Uniqueness
What sets (Z)-methyl 2-((E)-2-(benzoylimino)-4-oxo-3-(m-tolyl)thiazolidin-5-ylidene)acetate apart is its combination of these functional groups, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H16N2O4S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-benzoylimino-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C20H16N2O4S/c1-13-7-6-10-15(11-13)22-19(25)16(12-17(23)26-2)27-20(22)21-18(24)14-8-4-3-5-9-14/h3-12H,1-2H3/b16-12-,21-20? |
InChI Key |
IKVYTSRSEPNSJB-ABOWTNAYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C(=O)OC)/SC2=NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC(=O)OC)SC2=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















